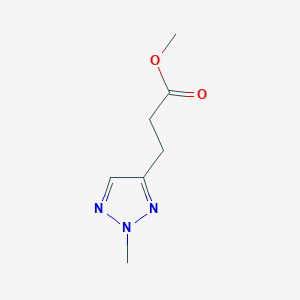

methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(2-methyltriazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10-8-5-6(9-10)3-4-7(11)12-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIZSLGDOLLIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of recyclable copper catalysts and green solvents can also make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methyl group on the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring .

Major Products Formed

The major products formed from these reactions include triazole N-oxides, alcohols, and various substituted triazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate has shown promising antimicrobial properties. The triazole moiety is particularly effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that compounds with triazole structures can disrupt cell wall synthesis or interfere with nucleic acid metabolism, leading to bacterial inhibition .

Anticancer Properties

Research has demonstrated the anticancer potential of this compound. The presence of the triazole ring enhances its ability to inhibit cancer cell proliferation. For instance, derivatives of triazole have been tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), showing significant antiproliferative effects with IC values in the low microgram range .

Antioxidant Activity

The compound exhibits antioxidant properties that may help combat oxidative stress-related diseases. In DPPH radical scavenging assays, this compound demonstrated significant antioxidant activity, suggesting its potential use in formulations aimed at reducing oxidative damage.

Case Study 1: Anticancer Activity Assessment

In a study assessing various derivatives of triazoles against human cancer cell lines (HCT-116 and MCF-7), this compound was found to exhibit potent antiproliferative effects. The results indicated that modifications in the triazole structure significantly influenced the biological activity of the compounds tested .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of several triazole derivatives including this compound against common bacterial strains. The findings revealed that this compound effectively inhibited bacterial growth at low concentrations, supporting its potential application as an antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their functions. The ester group can also undergo hydrolysis to release the active triazole moiety, which can then interact with its targets .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(1H-1,2,3-triazol-4-yl)propanoate: Similar structure but lacks the methyl group on the triazole ring.

Ethyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate: Similar structure but has an ethyl ester group instead of a methyl ester group.

Methyl 3-(2-phenyl-2H-1,2,3-triazol-4-yl)propanoate: Similar structure but has a phenyl group on the triazole ring instead of a methyl group.

Uniqueness

Methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate is unique due to the presence of the methyl group on the triazole ring, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Biological Activity

Methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate is a compound that belongs to the triazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthetic routes, and relevant case studies.

Chemical Structure and Properties

This compound features a methyl ester functionality and a triazole ring. The presence of a methyl group at the 2-position of the triazole enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 1H-1,2,3-triazole | Triazole ring without propanoate group | Known for antifungal properties |

| Ethyl 4-amino-1H-triazole | Amino group substitution at position 4 | Exhibits strong anticancer activity |

| Phenyl 1H-triazole | Phenyl substitution on the triazole ring | Enhanced binding affinity to proteins |

The unique aspect of this compound lies in its combined ester functionality and specific methyl substitution on the triazole ring, which may influence its solubility and biological activity compared to similar compounds.

Antimicrobial Activity

Compounds containing triazole rings are known for their significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. In studies involving related triazole compounds, several derivatives exhibited good inhibition against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have been highlighted in various studies. For example:

- Case Study : A related study synthesized various triazole derivatives that showed significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Some derivatives had IC50 values lower than standard chemotherapy drugs like doxorubicin .

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cell proliferation. For instance, certain triazoles have been found to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for TS inhibition ranged from 1.95 to 4.24 μM for synthesized triazoles compared to a standard drug showing an IC50 of 7.26 μM .

Synthetic Routes

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as the “click” reaction. This method is highly efficient and regioselective:

- Step 1 : React an alkyne with an azide in the presence of a copper(I) catalyst.

- Step 2 : Conduct the reaction in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

This approach allows for high yields and can be scaled up for industrial applications by optimizing reaction conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole moiety can form hydrogen bonds and π–π interactions with residues in enzyme active sites.

- Hydrolysis : The ester group may undergo hydrolysis to release the active triazole moiety that interacts with biological targets.

Q & A

Q. What are the recommended synthetic routes for methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate, and how can reaction conditions be optimized for higher yield?

A multi-step synthesis approach is commonly employed. For example, analogous triazole-containing compounds are synthesized via cyclization reactions using reagents like 3-chloropentane-2,4-dione under reflux conditions, followed by purification via recrystallization (e.g., methanol or propanol) . Optimization can involve adjusting reaction time, temperature, and stoichiometry of reagents. Multi-component protocols, such as those used for substituted methyl propanoates, may also be adapted by incorporating triazole precursors and methyl ester groups . Monitoring reaction progress with TLC and optimizing catalyst systems (e.g., acid/base catalysts) can improve yields.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : and NMR to verify proton environments and carbon frameworks (e.g., triazole ring protons at δ 7.5–8.5 ppm and ester carbonyl carbons at ~170 ppm) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For definitive structural confirmation, as demonstrated in related triazole-propanoate derivatives .

- Elemental analysis : To validate purity (>95% by calculated vs. experimental C/H/N ratios) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C in airtight containers under inert gas (e.g., N) to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or light .

- Safety : Use chemical-resistant gloves (nitrile) and P95/P2 respirators during handling, as triazole derivatives may pose acute toxicity risks .

Advanced Research Questions

Q. What reaction mechanisms underlie the formation of the triazole ring in this compound, and how do intermediates influence regioselectivity?

The triazole ring is typically formed via Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Regioselectivity (1,4- vs. 1,5-substitution) depends on steric and electronic factors of the alkyne/azide precursors. Computational studies (DFT) can model transition states to predict dominant pathways . For example, methyl groups at the 2-position of the triazole may stabilize intermediates through steric hindrance, favoring 1,4-disubstitution .

Q. How can this compound be evaluated for biological activity, such as enzyme inhibition or antiproliferative effects?

- In vitro assays : Test HDAC (histone deacetylase) inhibition using fluorogenic substrates or cell-based antiproliferative assays (e.g., MTT on cancer cell lines) .

- Docking studies : Use molecular modeling (AutoDock, Schrödinger) to predict binding affinity with target proteins, leveraging X-ray crystallographic data of similar triazole derivatives .

- SAR analysis : Modify substituents (e.g., ester groups, triazole substituents) and correlate changes with activity trends .

Q. How do crystallographic data inform the design of derivatives with enhanced stability or activity?

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Discrepancies may arise from measurement methods (e.g., shake-flask vs. HPLC for logP). For methyl 3-(2-methyl-2H-1,3-triazol-4-yl)propanoate:

Q. What strategies mitigate variability in synthetic yields across different protocols?

- Process control : Standardize reagent purity (e.g., ≥99% by HPLC) and reaction conditions (e.g., anhydrous solvents).

- Scale-up adjustments : Optimize stirring rate and cooling methods to manage exothermic reactions .

Methodological Recommendations

Q. How can computational chemistry enhance the study of this compound?

- ADMET prediction : Use SwissADME or pkCSM to estimate absorption, toxicity, and metabolic stability.

- Reactivity modeling : Gaussian or ORCA for transition-state analysis in triazole formation .

Q. What advanced spectroscopic techniques resolve structural ambiguities?

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex mixtures.

- Variable-temperature NMR : Probe dynamic processes (e.g., ester rotamer interconversion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.